molecular formula C16H12ClN5O B14982815 (2E)-3-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B14982815
M. Wt: 325.75 g/mol
InChI Key: HRZCINNHDHFEBR-XCVCLJGOSA-N
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Description

(2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with a chlorophenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final step involves the formation of the enamide linkage through a condensation reaction between the chlorophenyl-tetrazole intermediate and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-BROMOPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE
  • (2E)-3-(4-FLUOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE
  • (2E)-3-(4-METHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-(4-CHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to other halogenated derivatives.

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H12ClN5O/c17-13-4-1-12(2-5-13)3-10-16(23)19-14-6-8-15(9-7-14)22-11-18-20-21-22/h1-11H,(H,19,23)/b10-3+

InChI Key

HRZCINNHDHFEBR-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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